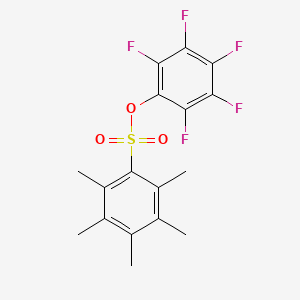
2,3-Difluoro-4-iodophenylacetic acid
説明
“2,3-Difluoro-4-iodophenylacetic acid” is a chemical compound with the molecular formula C8H5F2IO2 . It is a type of substituted acetic acid .
Molecular Structure Analysis
The molecular weight of “2,3-Difluoro-4-iodophenylacetic acid” is 298.03 . The structure of this compound can be represented by the SMILES string OC(=O)Cc1cccc(F)c1F .
科学的研究の応用
Synthesis Methods
- Syntheses Approaches : 2,3-Difluoro-4-iodophenylacetic acid and related compounds can be synthesized through various chemical reactions, including the Schiemann and Sandmeyer reactions, as well as reactions involving fluoroboric acids and nitric acid. These synthesis methods are important for producing different fluorinated compounds for research purposes (Huang Suo-yi, 2006).
Liquid Crystal Applications
- Liquid Crystal Research : Some derivatives of 2,3-Difluoro-4-iodophenylacetic acid are used in the research of liquid crystals. Specifically, compounds with difluoro substituents show potential in ferroelectric systems and electro-optical devices due to their low-melting liquid crystal properties and wide-range Sc phases (G. W. Gray, M. Hird, D. Lacey, K. Toyne, 1989).
Radiopharmaceutical Research
- Radiopharmaceutical Investigations : 4-iodophenylacetic acid, a related compound, has been studied as a potential radiopharmaceutical for imaging and therapeutic purposes. Its derivatives have shown potential in the study of haematological malignancies and solid tumors (Z. Szűcs et al., 2011; J. Zeevaart et al., 2012).
Organometallic Chemistry
- Organometallic Compounds : Research into organometallic chemistry involving 2,3-Difluoro-4-iodophenylacetic acid derivatives has been conducted. This includes the synthesis of various organotin(IV) carboxylates, which are important for understanding the interactions of metal atoms with organic molecules (F. Ahmad et al., 2002).
Neuropharmacological Research
- Neuropharmacological Properties : The enantiomers of syn-2,3-difluoro-4-aminobutyric acid, another derivative, have been shown to elicit opposite responses at the GABA(C) receptor, indicating their potential use in neuropharmacological research (I. Yamamoto et al., 2012).
Photonic and Electronic Materials
- Applications in Photonic and Electronic Materials : Derivatives of 2,3-Difluoro-4-iodophenylacetic acid have been utilized in the development of organic photonic and electronic materials, owing to their properties in arylation reactions. This is critical for the advancement of organic electronics (Junxiang Zhang et al., 2013).
Safety and Hazards
While specific safety and hazard information for “2,3-Difluoro-4-iodophenylacetic acid” is not available, similar compounds like 2,3-Difluorophenylacetic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-(2,3-difluoro-4-iodophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTFRFXYXPYBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-iodophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate](/img/structure/B3043550.png)


![[1-(2-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3043553.png)





![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)